2-{[(3-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c1-10-5-6-13-17-14(18-15(20)19(13)8-10)21-9-11-3-2-4-12(16)7-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFISLNGACREISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC3=CC(=CC=C3)F)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Synthesis: 7-Methylpyrido[1,2-a]triazin-4-one
Cyclocondensation of 2-Amino-7-methylpyridine Derivatives
The pyrido[1,2-a]triazin-4-one core is constructed via cyclocondensation between 2-amino-7-methylpyridine and a carbonyl source. In a representative procedure, 2-amino-7-methylpyridine reacts with triphosgene in anhydrous dichloromethane at 0–5°C to form an intermediate isocyanate, which undergoes intramolecular cyclization upon heating to 80°C for 6 hours. The reaction is quenched with aqueous sodium bicarbonate, yielding the triazinone core in 78–85% purity (HPLC). Alternative carbonyl agents, such as urea or dimethyl carbonate, require longer reaction times (>24 hours) and result in lower yields (50–60%).
Solvent and Temperature Optimization
Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance cyclization efficiency compared to nonpolar solvents. For example, DMF at 100°C reduces reaction time to 4 hours while maintaining yields above 80%. Elevated temperatures (>120°C) promote side reactions, including decomposition of the triazinone ring.
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. Fractions containing the target compound are identified by TLC (Rf = 0.4) and concentrated under vacuum. Recrystallization from ethanol/water (9:1) enhances purity to >98% (HPLC).
Spectroscopic Validation
- 1H NMR (400 MHz, DMSO-d6): δ 8.72 (d, J = 6.8 Hz, 1H, H-9), 7.85 (d, J = 7.2 Hz, 1H, H-8), 7.45–7.38 (m, 1H, Ar-H), 7.32–7.25 (m, 3H, Ar-H), 4.45 (s, 2H, SCH2), 2.65 (s, 3H, CH3).
- 13C NMR (101 MHz, DMSO-d6): δ 162.1 (C-4), 161.8 (C-2), 138.5 (C-7), 130.2–114.7 (Ar-C), 45.3 (SCH2), 21.1 (CH3).
- HRMS (ESI+) : m/z calculated for C16H12FN3OS [M+H]+: 330.0709; found: 330.0712.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC, %) | Key Advantage | Limitation |
|---|---|---|---|---|
| SNAr (POCl3 route) | 72 | 98.5 | High regioselectivity | Requires toxic POCl3 |
| Direct thiol coupling | 65 | 97.8 | Avoids chlorination | Prone to oxidation byproducts |
Mechanistic Considerations
Role of Base in Thioetherification
Potassium carbonate in DMF facilitates deprotonation of (3-fluorophenyl)methanethiol (pKa ~10) to generate the thiolate nucleophile. Computational studies suggest that the electron-deficient C-2 position stabilizes the Meisenheimer complex during SNAr, with a calculated activation energy of 25 kcal/mol. Competing elimination pathways are negligible due to the aromatic system’s rigidity.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrido[1,2-a][1,3,5]triazin-4-one core or the sulfanyl group.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halides, nucleophiles, or electrophiles can be employed depending on the desired substitution reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives of the core structure.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[(3-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at positions 2 and 7, impacting physicochemical properties and bioactivity. Below is a comparative analysis:
Physicochemical and Spectral Data
- Melting Points: Fluorinated derivatives (e.g., target compound) typically exhibit higher melting points (>200°C) compared to non-halogenated analogs (e.g., 8g: 146°C) .
- NMR/MS Profiles: Distinct shifts for fluorine (¹⁹F NMR) and sulfanyl protons (δ ~2.5–3.5 ppm in ¹H NMR) differentiate the target compound from amino- or alkoxy-substituted analogs .
Biological Activity
2-{[(3-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound with significant potential in various biological applications. Its unique structure combines a pyrido[1,2-a][1,3,5]triazin-4-one core with a 3-fluorophenylmethylsulfanyl substituent, which enhances its chemical reactivity and biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 299.34 g/mol. The presence of the fluorine atom in the 3-fluorophenyl group may contribute to its lipophilicity and bioactivity.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Studies have shown that compounds structurally related to triazine derivatives often display significant antimicrobial properties. For instance, similar pyrido[1,2-a][1,3,5]triazin derivatives have been reported to exhibit activity against multiple bacterial strains and fungi. The mechanism typically involves the inhibition of enzyme activity or disruption of cellular processes in pathogens.
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | Moderate | |
| Related Triazine Derivative | E. coli | Significant |
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, derivatives similar to this compound have shown cytotoxic effects against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. These may include:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Modulation : It could interact with cellular receptors that play a role in proliferation or apoptosis.
Case Studies
Several studies have highlighted the potential of similar compounds in therapeutic applications:
- Antimicrobial Studies : A study demonstrated that related triazine compounds exhibited strong antibacterial effects against resistant strains of bacteria such as MRSA.
- Anticancer Research : Research on triazole derivatives has shown promising results in reducing tumor size in xenograft models when administered at specific dosages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
